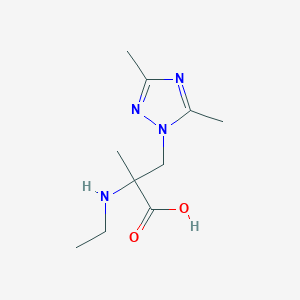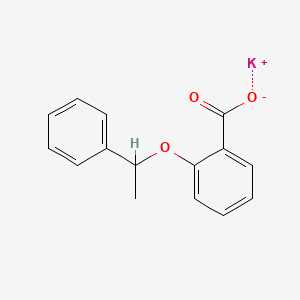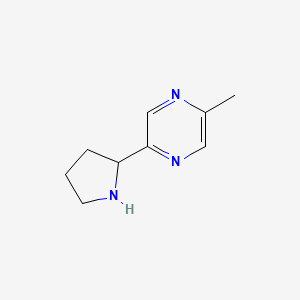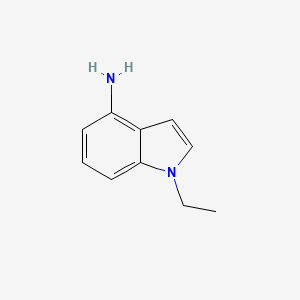
1-Ethyl-1H-indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indol-4-amine typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of indole derivatives often employs scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indol-4-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Ethyl-1H-indol-4-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-indol-4-amine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact pathways and targets depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
1-Methyl-1H-indol-4-amine: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-indol-4-amine: Contains a propyl group, leading to different physicochemical properties.
1-Benzyl-1H-indol-4-amine: A bulkier substituent that affects its biological activity.
Uniqueness: 1-Ethyl-1H-indol-4-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Conclusion
This compound is a valuable compound in the field of chemistry and biology Its unique structure and reactivity make it a key player in the synthesis of complex molecules and the development of new therapeutic agents
Properties
CAS No. |
1194974-09-8 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-ethylindol-4-amine |
InChI |
InChI=1S/C10H12N2/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-7H,2,11H2,1H3 |
InChI Key |
KDLRHIHDKFNMGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


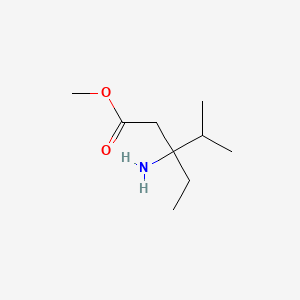


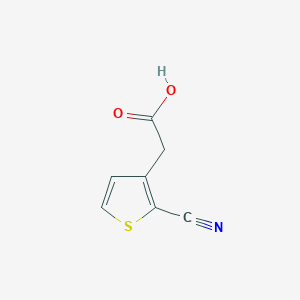
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13626701.png)
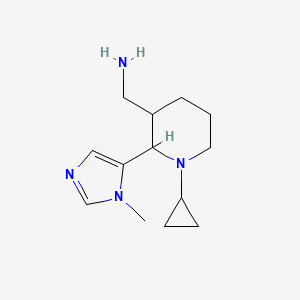
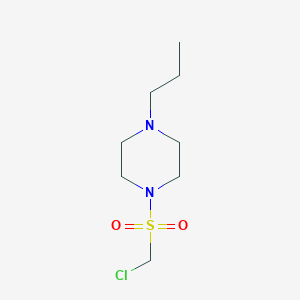
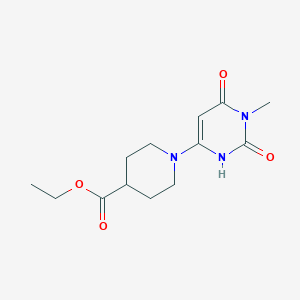
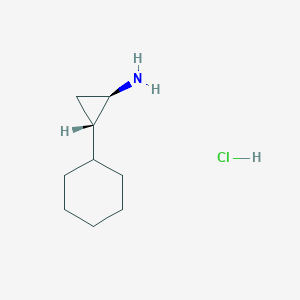
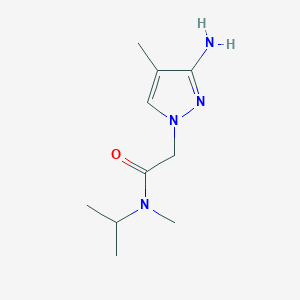
![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
